A Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid: Properties, Synthesis, and Biological Significance
A Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-(methoxycarbonyl)benzoic acid, a key chemical intermediate with significant potential in pharmaceutical and materials science applications. This document details the physicochemical properties, spectroscopic characteristics, and established synthesis protocols for this compound. Furthermore, it explores its biological activities, with a particular focus on its role as a modulator of inflammatory pathways. Experimental methodologies are described to facilitate replication and further investigation.
Core Properties and Characteristics
3-Amino-4-(methoxycarbonyl)benzoic acid, also known as methyl 2-aminoterephthalate 1-methyl ester, is an aromatic organic compound featuring both an amino and a methoxycarbonyl functional group attached to a benzoic acid backbone. These functionalities impart a unique combination of acidic and basic properties, making it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of 3-Amino-4-(methoxycarbonyl)benzoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 60728-41-8 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Melting Point | 217-220 °C | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C | [2] |
| Exact Mass | 195.053162 | [2] |
| LogP | 2.31 | [2] |
Synthesis and Purification
The synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid can be achieved through several routes. The most common and effective methods involve the esterification of the corresponding carboxylic acid. Below are detailed experimental protocols for two established methods.
Method 1: Esterification using Thionyl Chloride in Methanol
This high-yield method utilizes thionyl chloride to generate an acid chloride in situ, which then readily reacts with methanol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-carboxybenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 25 mL per 1 g of acid).
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Reagent Addition: Cool the solution to 0-5 °C using an ice bath. While maintaining the temperature below 10 °C, slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.[3]
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Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[3]
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Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
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Neutralization: Carefully add the residue to ice water and neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method 2: Fischer-Speier Esterification with Sulfuric Acid
This classic method employs a strong acid catalyst to promote the direct esterification of the carboxylic acid with methanol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, suspend 3-amino-4-carboxybenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol, which also serves as the solvent.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (catalytic amount, typically 5-10 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: A general workflow for the synthesis and purification of 3-Amino-4-(methoxycarbonyl)benzoic acid.
Spectroscopic Analysis
The structural confirmation of 3-Amino-4-(methoxycarbonyl)benzoic acid is typically performed using a combination of spectroscopic techniques. Representative spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| ~12.5 (s, 1H) | -COOH |
| ~7.6 (d, 1H) | Ar-H |
| ~7.4 (s, 1H) | Ar-H |
| ~6.8 (d, 1H) | Ar-H |
| ~5.5 (s, 2H) | -NH₂ |
| ~3.8 (s, 3H) | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretching (amino group) |
| 3300-2500 (very broad) | O-H stretching (carboxylic acid) |
| ~1720 | C=O stretching (ester) |
| ~1680 | C=O stretching (carboxylic acid) |
| ~1620 | N-H bending |
| ~1600, 1480 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester and acid) |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| Electrospray Ionization (ESI) | 196.0604 | [M+H]⁺ |
| 194.0459 | [M-H]⁻ |
Biological Activity and Signaling Pathways
Derivatives of aminobenzoic acid have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[4] The anti-inflammatory properties are, in part, attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as cytokines or pathogens, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6] Some aminobenzoic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby suppressing the inflammatory response.[5][6]
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Safety and Handling
3-Amino-4-(methoxycarbonyl)benzoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-4-(methoxycarbonyl)benzoic acid is a valuable and versatile chemical compound with significant potential for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, offering a solid starting point for researchers and developers in the field. Further investigation into its specific mechanisms of action and the development of new derivatives is warranted to fully exploit its therapeutic and material science applications.
References
- 1. 60728-41-8[3-Amino-4-(methoxycarbonyl)benzoic acid]- Acmec Biochemical [acmec.com.cn]
- 2. 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
